molecular formula C22H18ClFN4O2 B10921236 N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10921236
M. Wt: 424.9 g/mol
InChI Key: JOBQUMQMRXXDAK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including chloro, methoxy, fluorophenyl, and pyrazolo[3,4-b]pyridine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the chloro, methoxy, and fluorophenyl groups through various substitution reactions. The final step involves the formation of the carboxamide group under specific reaction conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired chemical transformations.

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro and methoxy groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: Research has shown potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

Molecular Formula

C22H18ClFN4O2

Molecular Weight

424.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18ClFN4O2/c1-12-10-17(22(29)26-15-6-9-19(30-3)18(23)11-15)20-13(2)27-28(21(20)25-12)16-7-4-14(24)5-8-16/h4-11H,1-3H3,(H,26,29)

InChI Key

JOBQUMQMRXXDAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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